2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a combination of benzo[d]isoxazole, piperidine, and nicotinonitrile moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a benzo[d]isoxazole core, have been found to inhibit brd4 . BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Mode of Action
BRD4 can bind to acetyl-lysine residues on histone tails of chromatin, acting as an epigenetic reader to regulate gene expression . By binding to BRD4, these compounds can inhibit the expression of key oncogenes .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. BRD4 promotes the transcription of key genes such as Bcl-2, c-Myc, and CDK6 , which play essential roles in the proliferation and cell cycle progression of tumor cells . Therefore, the displacement of BRD4 from chromatin can inhibit the expression of these oncogenes .
Result of Action
The inhibition of BRD4 by similar compounds has been shown to have anti-proliferative activity against certain cells . For example, certain compounds were effective for BRD4 binding and showed remarkable anti-proliferative activity against MV4-11 cells . These compounds also inhibited the expression levels of oncogenes including c-Myc and CDK6 in a concentration-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of Benzo[d]isoxazole: This can be achieved through the cyclization of appropriate precursors such as nitrile oxides and alkynes.
Acetylation of Piperidine: The piperidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Coupling with Nicotinonitrile: The final step involves the coupling of the acetylated piperidine with nicotinonitrile, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzo[d]isoxazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitrile to amine.
Substitution: Introduction of substituents on the benzo[d]isoxazole ring.
Scientific Research Applications
2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its complex structure and potential biological activity.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isoxazole Derivatives: These compounds share the benzo[d]isoxazole moiety and exhibit similar pharmacological properties.
Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their medicinal properties.
Nicotinonitrile Derivatives: These compounds are known for their stability and potential biological activity.
Uniqueness
2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of three distinct moieties, each contributing to its overall pharmacological profile. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-13-14-4-3-9-22-20(14)26-15-7-10-24(11-8-15)19(25)12-17-16-5-1-2-6-18(16)27-23-17/h1-6,9,15H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJZYPGIYOKVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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